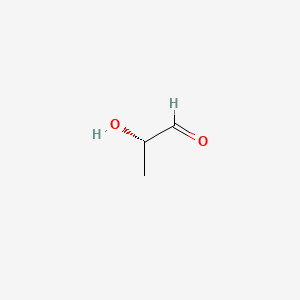

L-lactaldehyde

Description

(S)-Lactaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-lactaldehyde is a natural product found in Homo sapiens with data available.

Lactaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3913-64-2 |

|---|---|

Molecular Formula |

C3H6O2 |

Molecular Weight |

74.08 g/mol |

IUPAC Name |

(2S)-2-hydroxypropanal |

InChI |

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |

InChI Key |

BSABBBMNWQWLLU-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C=O)O |

Canonical SMILES |

CC(C=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of L-Lactaldehyde in the L-Fucose Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, plays a critical role in various biological processes, including cell adhesion, immune response, and microbial commensalism. The metabolic pathway of L-fucose culminates in the production of key intermediates that feed into central carbon metabolism. A pivotal molecule in this pathway is L-lactaldehyde, a three-carbon aldehyde whose fate is dictated by the cellular redox state and oxygen availability. This technical guide provides an in-depth exploration of the L-fucose metabolic pathway, with a core focus on the enzymatic reactions leading to and succeeding the formation of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The L-Fucose Metabolic Pathway: A Bifurcation at this compound

The canonical pathway for L-fucose metabolism in many bacteria, including the well-studied Escherichia coli, is a multi-step process that converts L-fucose into dihydroxyacetone phosphate (B84403) (DHAP) and this compound. DHAP directly enters glycolysis, while the metabolic route of this compound is contingent on the presence or absence of oxygen.

The initial steps of the pathway involve the following enzymatic conversions:

-

L-Fucose Isomerase (FucI): L-fucose is first isomerized to L-fuculose.

-

L-Fuculokinase (FucK): L-fuculose is then phosphorylated to L-fuculose-1-phosphate.

-

L-Fuculose-1-Phosphate Aldolase (B8822740) (FucA): This enzyme catalyzes the cleavage of L-fuculose-1-phosphate into DHAP and this compound.[1][2][3][4][5]

At this juncture, this compound stands at a critical metabolic branch point:[6][7][8]

-

Aerobic Conditions: In the presence of oxygen, this compound is oxidized to L-lactate by This compound dehydrogenase . L-lactate can then be further converted to pyruvate, a central metabolite that fuels the tricarboxylic acid (TCA) cycle.[8][9][10]

-

Anaerobic Conditions: Under anaerobic conditions, this compound is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase , a process that regenerates NAD+ from NADH.[5][11][12][13][14]

This bifurcation allows the cell to maintain redox balance under different oxygen tensions while utilizing L-fucose as a carbon and energy source.

Quantitative Data on Key Enzymes

The efficiency and regulation of the L-fucose metabolic pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes in E. coli.

| Enzyme | Gene | Substrate(s) | Km | kcat | Organism | Reference(s) |

| L-Fucose Isomerase | fucI | L-Fucose | 45 mM | - | E. coli K12 | [2] |

| L-Fuculokinase | fucK | L-Fuculose, ATP | - | - | E. coli O157:H7, E. coli K12 | [3][15][16] |

| L-Fuculose-1-Phosphate Aldolase | fucA | L-Fuculose-1-Phosphate | 0.576 mM | - | E. coli XL1 blue | [1] |

| This compound Dehydrogenase | aldA | This compound, NAD+ | - | - | E. coli | [9] |

| Propanediol Oxidoreductase | fucO | This compound | 0.035 mM | - | E. coli | [11][12] |

| L-1,2-Propanediol | 1.25 mM | - | E. coli | [11][12] |

Note: A hyphen (-) indicates that the data was not available in the cited sources under the specified conditions. Kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

This section provides detailed methodologies for the assay and analysis of key components of the L-fucose metabolic pathway.

Enzyme Activity Assays

a) L-Fucose Isomerase Activity Assay

This protocol is based on the principle of measuring the formation of L-fuculose from L-fucose.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MnCl2

-

500 mM L-fucose solution

-

Cysteine-carbazole-sulfuric acid reagent

-

L-fuculose (for standard curve)

-

-

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM MnCl2, and an appropriate amount of purified L-fucose isomerase.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-fucose to a final concentration of 50 mM.

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 0.5 mL of 0.5% cysteine-HCl followed by 3 mL of 70% sulfuric acid.

-

Add 0.1 mL of 0.12% carbazole (B46965) in ethanol (B145695) and incubate at room temperature for 30 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the amount of L-fuculose produced by comparing with a standard curve prepared with known concentrations of L-fuculose.

-

One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-fuculose per minute under the assay conditions.[17]

-

b) L-Fuculose-1-Phosphate Aldolase Activity Assay

This assay measures the cleavage of L-fuculose-1-phosphate into DHAP and this compound. The production of DHAP can be coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.[18][19]

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM L-fuculose-1-phosphate

-

0.2 mM NADH

-

10 units/mL glycerol-3-phosphate dehydrogenase

-

Purified L-fuculose-1-phosphate aldolase

-

-

Procedure:

-

In a cuvette, mix 100 mM Tris-HCl (pH 7.5), 0.2 mM NADH, and 10 units/mL glycerol-3-phosphate dehydrogenase.

-

Add an appropriate amount of purified L-fuculose-1-phosphate aldolase and incubate for 2 minutes to establish a baseline.

-

Initiate the reaction by adding L-fuculose-1-phosphate to a final concentration of 1 mM.

-

Monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

One unit of activity is the amount of enzyme that catalyzes the cleavage of 1 µmol of L-fuculose-1-phosphate per minute.

-

Metabolite Analysis

a) High-Performance Liquid Chromatography (HPLC) for L-Fucose and Organic Acids

-

Sample Preparation:

-

Centrifuge cell cultures to pellet the cells.

-

Collect the supernatant for extracellular metabolite analysis.

-

Quench the metabolism of the cell pellet with cold methanol.

-

Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

-

Centrifuge to remove cell debris and filter the supernatant.

-

-

HPLC Conditions:

-

Column: Aminex HPX-87H column (or equivalent) for organic acids and sugars.

-

Mobile Phase: Isocratic elution with 5 mM H2SO4.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 50-60°C.

-

Detection: Refractive Index (RI) detector for sugars and UV detector (210 nm) for organic acids.

-

-

Quantification:

-

Prepare standard curves for L-fucose, L-lactate, and 1,2-propanediol.

-

Inject samples and standards onto the HPLC system.

-

Identify and quantify metabolites by comparing retention times and peak areas to the standards.

-

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

-

Derivatization:

-

Lyophilize the extracted metabolites.

-

Derivatize the samples to increase their volatility, for example, by methoximation followed by silylation.

-

-

GC-MS Conditions:

-

Column: A non-polar column such as a DB-5ms.

-

Carrier Gas: Helium.

-

Temperature Program: A gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 325°C).

-

Ionization: Electron Impact (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Analysis:

-

Identify metabolites by comparing their mass spectra and retention indices to a spectral library (e.g., NIST, Fiehn).

-

Perform relative or absolute quantification using internal standards.[20]

-

Visualizations

Metabolic Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. L-Fuculokinase - Wikipedia [en.wikipedia.org]

- 4. KEGG ENZYME: 4.1.2.17 [genome.jp]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of this compound dissimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure of Lactaldehyde Dehydrogenase from Escherichia coli and Inferences Regarding Substrate and Cofactor Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhamnose-induced propanediol oxidoreductase in Escherichia coli: purification, properties, and comparison with the fucose-induced enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhamnose-induced propanediol oxidoreductase in Escherichia coli: purification, properties, and comparison with the fucose-induced enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of L-fucose and L-rhamnose in Escherichia coli: differences in induction of propanediol oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of L-fucose and L-rhamnose in Escherichia coli: differences in induction of propanediol oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. uniprot.org [uniprot.org]

- 17. L-fucose isomerase ; Fucl | Chemily Glycoscience [chemilyglycoscience.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Aldolase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 20. mdpi.com [mdpi.com]

L-Lactaldehyde as a Key Intermediate in L-Rhamnose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-rhamnose, a deoxyhexose sugar prevalent in plant cell walls and bacterial capsules, serves as a vital carbon and energy source for various microorganisms. Its catabolism proceeds through a well-defined pathway, culminating in intermediates that feed into central metabolism. A pivotal intermediate in this process is L-lactaldehyde, a three-carbon aldehyde whose metabolic fate is tightly regulated. This technical guide provides an in-depth exploration of the role of this compound in L-rhamnose metabolism, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms that govern its formation and conversion.

The Canonical L-Rhamnose Metabolic Pathway

In many bacteria, including the model organism Escherichia coli, L-rhamnose is metabolized via a phosphorylated pathway. This pathway consists of three key enzymatic steps that lead to the production of this compound and dihydroxyacetone phosphate (B84403) (DHAP).

-

Isomerization of L-Rhamnose: The pathway is initiated by the enzyme L-rhamnose isomerase (RhaA), which catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose.[1][2]

-

Phosphorylation of L-Rhamnulose: Subsequently, L-rhamnulose kinase (RhaB) phosphorylates L-rhamnulose at the C1 position, yielding L-rhamnulose-1-phosphate.[2][3] This reaction consumes one molecule of ATP.

-

Aldol Cleavage: The final step in the formation of this compound is the cleavage of L-rhamnulose-1-phosphate by L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD). This reaction produces two three-carbon molecules: dihydroxyacetone phosphate (DHAP), which enters glycolysis, and this compound.[4][5][6]

Metabolic Fate of this compound

This compound stands at a crucial metabolic crossroads, with its subsequent conversion being dependent on the availability of oxygen.

Aerobic Metabolism

Under aerobic conditions, this compound is oxidized to L-lactate by the NAD+-dependent enzyme this compound dehydrogenase (AldA).[7] L-lactate can then be further converted to pyruvate (B1213749), which enters the tricarboxylic acid (TCA) cycle.

Anaerobic Metabolism

In the absence of oxygen, this compound is reduced to L-1,2-propanediol by the NADH-dependent enzyme this compound reductase, also known as propanediol (B1597323) oxidoreductase (FucO).[8] This reaction serves to regenerate NAD+ which is essential for the continuation of glycolysis under anaerobic conditions.

Quantitative Data

The kinetic parameters of the key enzymes in the L-rhamnose metabolic pathway have been characterized in various organisms. The following tables summarize representative kinetic data for these enzymes from Escherichia coli.

Table 1: Kinetic Parameters of L-Rhamnose Pathway Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Organism | Reference |

| L-Rhamnose Isomerase (RhaA) | L-Rhamnose | 11 - 19.4 | - | 11.6 - 15.6 | Pseudomonas stutzeri | [1] |

| L-Rhamnose Isomerase | L-Rhamnose | 0.49 | 7.71 | 15.75 | Bacillus subtilis | [9] |

| L-Rhamnulose Kinase (RhaB) | L-Rhamnulose | - | - | - | Escherichia coli | [3][10] |

| L-Rhamnulose-1-Phosphate Aldolase (RhaD) | L-Rhamnulose-1-phosphate | - | - | - | Escherichia coli | [4][5][6][11] |

Table 2: Kinetic Parameters of this compound Metabolizing Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Organism | Reference |

| This compound Dehydrogenase (AldA) | This compound | in µM range | - | - | Escherichia coli | [12] |

| This compound Reductase (FucO) | This compound | - | - | - | Escherichia coli | [9] |

Experimental Protocols

Protocol 1: Assay for L-Rhamnose Isomerase Activity

This assay measures the conversion of L-rhamnose to L-rhamnulose using a colorimetric method.

Materials:

-

1 M L-rhamnose stock solution

-

100 mM Glycine-NaOH buffer, pH 8.5

-

10 mM MnCl₂

-

Purified L-rhamnose isomerase

-

70% (v/v) Sulfuric acid

-

1.5% (w/v) Cysteine hydrochloride (freshly prepared)

-

0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695) (stored in the dark)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Glycine-NaOH buffer (pH 8.5), 1 mM MnCl₂, and varying concentrations of L-rhamnose (e.g., 0.5 - 20 mM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified L-rhamnose isomerase.

-

Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

-

To determine the amount of L-rhamnulose formed, perform the cysteine-carbazole colorimetric assay: a. To a sample of the reaction mixture, add cysteine-HCl solution followed by sulfuric acid. b. Add the carbazole reagent and incubate to allow color development. c. Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of L-rhamnulose to quantify the product formed.

-

Calculate the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.

Protocol 2: Assay for this compound Dehydrogenase Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of this compound to L-lactate.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM NAD+ stock solution

-

100 mM this compound stock solution

-

Purified this compound dehydrogenase

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and 1 mM NAD+.

-

Add a known amount of purified this compound dehydrogenase to the cuvette.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding this compound to a final concentration of 1-10 mM.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

-

Express the enzyme activity in units (µmol of NADH formed per minute) per mg of enzyme.

Alternative Metabolic Pathways

While the phosphorylated pathway is common, some bacteria and fungi utilize a non-phosphorylative pathway for L-rhamnose catabolism. This pathway also generates this compound as an intermediate. The key enzymes in this alternative pathway are:

-

L-Rhamnose-1-dehydrogenase: Oxidizes L-rhamnose to L-rhamnono-γ-lactone.

-

L-Rhamnono-γ-lactonase: Hydrolyzes the lactone to L-rhamnonate.

-

L-Rhamnonate dehydratase: Dehydrates L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate.

-

2-Keto-3-deoxy-L-rhamnonate aldolase: Cleaves 2-keto-3-deoxy-L-rhamnonate to pyruvate and this compound.[14]

Regulation of L-Rhamnose Metabolism

The expression of the genes encoding the enzymes of the L-rhamnose metabolic pathway is tightly regulated. In E. coli, the rhaBAD operon, which encodes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, is controlled by a regulatory cascade. The presence of L-rhamnose induces the expression of the regulatory proteins RhaR and RhaS, which in turn activate the transcription of the rhaBAD operon.[1][15] This ensures that the enzymes for L-rhamnose catabolism are only produced when the sugar is available.

Toxicity and Detoxification of this compound

Aldehydes, in general, are reactive and potentially toxic molecules due to their ability to form adducts with proteins and nucleic acids.[16][17] this compound, as an α-hydroxy aldehyde, can also be cytotoxic. The primary mechanism for aldehyde detoxification is enzymatic conversion to less reactive molecules. In the context of L-rhamnose metabolism, the rapid conversion of this compound to either L-lactate (aerobically) or L-1,2-propanediol (anaerobically) prevents its accumulation to toxic levels. The enzymes this compound dehydrogenase and this compound reductase are therefore crucial for cellular detoxification during L-rhamnose metabolism.

Conclusion

This compound is a central intermediate in the microbial catabolism of L-rhamnose. Its formation through the canonical phosphorylated pathway and its subsequent, oxygen-dependent conversion are mediated by a series of well-characterized enzymes. The tight regulation of the L-rhamnose metabolic pathway ensures the efficient utilization of this sugar while preventing the accumulation of the potentially toxic this compound intermediate. Understanding the intricacies of this metabolic hub is crucial for researchers in microbiology, biochemistry, and for professionals in drug development targeting bacterial metabolic pathways. The provided data and protocols serve as a valuable resource for further investigation into this important area of microbial metabolism.

References

- 1. A regulatory cascade in the induction of rhaBAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. uniprot.org [uniprot.org]

- 6. Rhamnulose-1-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 7. PathWhiz [smpdb.ca]

- 8. Inactivation of propanediol oxidoreductase of Escherichia coli by metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-rhamnulose kinase ; RhaB | Chemily Glycoscience [chemilyglycoscience.com]

- 11. L-rhamnulose 1-phosphate aldolase from Escherichia coli. Crystallization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sers.unilever.com [sers.unilever.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

L-Lactaldehyde: A Technical Guide to Its Natural Sources and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lactaldehyde is a chiral three-carbon aldehyde that serves as a critical intermediate in various metabolic pathways, particularly in microbial systems. Arising primarily from the catabolism of deoxyhexose sugars such as L-fucose and L-rhamnose, it stands at a metabolic crossroads, where its fate is determined by the cellular redox state and oxygen availability. Under aerobic conditions, it is typically oxidized to L-lactate, feeding into central carbon metabolism. Conversely, under anaerobic conditions, it is reduced to L-1,2-propanediol, a key fermentation end-product. While its role as a metabolic intermediate is well-established, emerging research points towards a broader biological significance, including potential interactions with cellular signaling cascades and detoxification pathways. This technical guide provides an in-depth overview of the natural sources, metabolic pathways, and biological importance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the fields of microbiology, biochemistry, and drug development.

Natural Sources and Formation

This compound is not typically found in high concentrations as a free molecule in nature due to its reactive aldehyde group. Instead, its primary natural source is as a transient intracellular metabolite in microorganisms.

-

Microbial Metabolism of Deoxyhexose Sugars: The most significant source of this compound is the catabolism of 6-deoxyhexose sugars, L-fucose and L-rhamnose, which are abundant components of plant cell walls (pectins, hemicelluloses) and bacterial polysaccharides.[1][2] In bacteria such as Escherichia coli, these sugars are converted via a series of enzymatic steps into L-fuculose-1-phosphate or L-rhamnulose-1-phosphate, which is then cleaved by an aldolase (B8822740) to yield dihydroxyacetone phosphate (B84403) (DHAP) and this compound.[3]

-

Methylglyoxal (B44143) Detoxification: this compound is also an intermediate in the metabolism of methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.[4] In some organisms, methylglyoxal can be reduced to this compound, which is then further metabolized.[2]

-

Fatty Acid and Ketone Body Metabolism: Pathways involved in the metabolism of acetone, derived from ketone bodies, can lead to the formation of acetol, which can be subsequently converted to this compound and then L-lactate.[5]

To date, quantitative data on the concentration of this compound in natural sources such as fermented foods and beverages is scarce in scientific literature. This is likely due to its status as a highly reactive and transient intermediate, which is rapidly converted to downstream products by cellular enzymes. Its concentration within a microbial cell at any given time is expected to be very low.

Biological Significance and Metabolic Pathways

The primary biological significance of this compound lies in its role as a metabolic branching point, linking sugar metabolism to either energy generation or the regeneration of NAD⁺ under different oxygen conditions.

Fucose and Rhamnose Catabolism

In the catabolism of L-fucose and L-rhamnose, this compound is a key intermediate. Its fate is dictated by the cellular environment, particularly the availability of oxygen and the corresponding NAD⁺/NADH ratio.[1]

-

Aerobic Pathway (Oxidation): Under aerobic conditions, this compound is oxidized to L-lactate by the NAD⁺-dependent enzyme This compound dehydrogenase (AldA).[3] L-lactate can then be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase and enter the tricarboxylic acid (TCA) cycle for energy production.[6]

-

Anaerobic Pathway (Reduction): Under anaerobic conditions, the regeneration of NAD⁺ is crucial for continued glycolysis. This compound is reduced to L-1,2-propanediol by the NADH-dependent enzyme L-1,2-propanediol oxidoreductase (FucO), also known as lactaldehyde reductase.[3] This reaction consumes NADH, regenerating the NAD⁺ required for upstream glycolytic reactions. L-1,2-propanediol is then typically excreted from the cell as a fermentation product.[3]

The metabolic switch between these two pathways is a critical aspect of the metabolic flexibility of bacteria like E. coli.

Mammalian Metabolism

In mammals, this compound metabolism is less prominent but occurs in the liver as part of L-fucose degradation. The primary enzyme responsible for its conversion is a cytosolic aldehyde dehydrogenase, which oxidizes it to L-lactate.[7] Almost 90% of the total lactaldehyde-oxidizing activity in the liver is found in the cytosol.[7]

Potential Signaling Role

Direct evidence for this compound as a signaling molecule is currently limited. However, as a reactive aldehyde, it has the potential to modify proteins and other macromolecules, a mechanism known to alter cellular function. Furthermore, its immediate metabolic product, L-lactate, is now recognized as a significant signaling molecule (a "lactormone") that can influence cellular processes through receptor binding and by serving as a substrate for a novel post-translational modification called lysine (B10760008) lactylation, which can regulate gene expression.[8][9][10] The potential for this compound to influence these or other signaling pathways, either directly or indirectly, represents an important area for future research. Studies on the similar molecule L-glyceraldehyde have shown it can induce oxidative stress and modulate signaling pathways involving kinases like ERK, suggesting a possible parallel for this compound's bioactivity.[11]

Data Presentation: Enzyme Kinetics

Quantitative understanding of this compound metabolism relies on the kinetic parameters of the key enzymes involved. The following tables summarize reported kinetic constants for this compound dehydrogenase and L-1,2-propanediol oxidoreductase from Escherichia coli.

Table 1: Kinetic Parameters for this compound Dehydrogenase (AldA)

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Coenzyme | pH | Reference |

| E. coli | This compound | 380 | N/A | NAD⁺ | 9.5 | |

| E. coli | Glycolaldehyde | 140 | N/A | NAD⁺ | 9.5 | |

| Goat Liver (Cytosolic) | Dthis compound | 120 | 0.11 | NAD⁺ | 8.8 | [7] |

Note: N/A indicates data not available in the cited source. Kinetic parameters can vary significantly with assay conditions.

Table 2: Kinetic Parameters for L-1,2-Propanediol Oxidoreductase (FucO)

| Organism | Reaction | Substrate | K0.5 / Km (mM) | kcat (s⁻¹) | Coenzyme | pH | Reference |

| E. coli | Reduction | (S)-Lactaldehyde | 0.70 ± 0.05 | 130 ± 3 | NADH | 7.0 | [1] |

| E. coli | Reduction | Propanal | 3.6 ± 0.2 | 140 ± 3 | NADH | 7.0 | [1] |

| E. coli | Reduction | Methylglyoxal | 7.9 ± 0.6 | 130 ± 4 | NADH | 7.0 | [1] |

| E. coli | Oxidation | (S)-1,2-Propanediol | 14.3 ± 0.9 | 10 ± 0.2 | NAD⁺ | 10.0 |

Note: K0.5 is reported for enzymes showing cooperative kinetics.

Experimental Protocols

Protocol 1: Enzymatic Assay of this compound Dehydrogenase Activity

This protocol describes the measurement of this compound dehydrogenase activity from a cell lysate or purified enzyme preparation by monitoring the rate of NADH production spectrophotometrically.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 mL volume)

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0

-

NAD⁺ stock solution: 50 mM in deionized water

-

This compound substrate solution: 100 mM in deionized water

-

Enzyme sample (e.g., clarified bacterial lysate or purified enzyme)

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

-

850 µL of Assay Buffer

-

100 µL of 50 mM NAD⁺ stock solution (final concentration: 5 mM)

-

Sufficient enzyme sample to produce a linear rate of absorbance change (e.g., 10-50 µL).

-

-

Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

-

Initiate Reaction: Start the reaction by adding 50 µL of the 100 mM this compound substrate solution (final concentration: 5 mM). Immediately mix by inversion.

-

Data Acquisition: Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes), taking readings every 15-30 seconds.

-

Calculate Activity:

-

Determine the linear rate of absorbance change (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm)) Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Express specific activity as U/mg of protein by dividing the activity by the protein concentration of the sample.

-

Protocol 2: Quantification of this compound in Biological Samples by HPLC

This protocol provides a general method for quantifying this compound in aqueous biological samples (e.g., cell culture supernatant) using derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Sample clarification tools (e.g., 0.22 µm syringe filters, centrifuge)

-

DNPH Derivatizing Reagent: 1 mg/mL 2,4-dinitrophenylhydrazine in acetonitrile (B52724) with 0.1% phosphoric acid.

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

This compound standards of known concentrations.

Procedure:

-

Sample Preparation:

-

Harvest the biological sample (e.g., 1 mL of bacterial culture supernatant).

-

Clarify the sample by centrifugation (e.g., 10,000 x g for 10 min at 4°C) to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Derivatization:

-

In a glass vial, mix 500 µL of the clarified sample with 500 µL of the DNPH Derivatizing Reagent.

-

Vortex the mixture for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light, to allow the formation of the this compound-DNPH hydrazone derivative.

-

Prepare a calibration curve by performing the same derivatization procedure on a series of this compound standards (e.g., 0, 1, 5, 10, 25, 50 µM).

-

-

HPLC Analysis:

-

Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start at 40% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to 360 nm.

-

-

Quantification:

-

Inject the derivatized standards and samples onto the HPLC system.

-

Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standards.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion and Future Directions

This compound is a pivotal metabolic intermediate in microbial physiology, acting as a switch point between aerobic and anaerobic catabolism of deoxy sugars. Its biological significance is primarily defined by the enzymes this compound dehydrogenase and L-1,2-propanediol oxidoreductase, which dictate its conversion into either L-lactate for energy production or L-1,2-propanediol for redox balancing. While its role in central metabolism is clear, its potential impact on cellular signaling and regulation remains an underexplored frontier. The established signaling functions of its metabolic product, L-lactate, suggest that the upstream pathways involving this compound may also hold regulatory importance. For drug development professionals, understanding the enzymes that metabolize this compound in pathogenic bacteria could offer novel targets for antimicrobial strategies. Future research should focus on developing more sensitive methods to quantify this transient metabolite in vivo and exploring its potential for post-translational modification of proteins and interaction with cellular signaling networks.

References

- 1. Structures of lactaldehyde reductase, FucO, link enzyme activity to hydrogen bond networks and conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Culture Media for Quantification of Lactic Acid Bacteria in Various Dairy Products [mbl.or.kr]

- 3. mdpi.com [mdpi.com]

- 4. Lactaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Crystal Structure of Lactaldehyde Dehydrogenase from Escherichia coli and Inferences Regarding Substrate and Cofactor Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of lactaldehyde reductase, FucO, link enzyme activity to hydrogen bond networks and conformational dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Fermented Dairy Products | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Acetaldehyde contents and quality... preview & related info | Mendeley [mendeley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

L-Lactaldehyde: A Pivotal Intermediate at the Crossroads of Pyruvate Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde, a chiral three-carbon aldehyde, occupies a critical junction in cellular metabolism, directly influencing pyruvate (B1213749) metabolic pathways. Arising primarily from the catabolism of L-fucose and L-rhamnose, as well as the detoxification of methylglyoxal (B44143), its metabolic fate is tightly regulated and contingent on the cellular redox state and oxygen availability.[1][2] This technical guide provides an in-depth exploration of this compound's involvement in pyruvate metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes. Understanding the enzymatic control and metabolic channeling of this compound is paramount for researchers in metabolic engineering, drug development targeting metabolic disorders, and the study of microbial physiology.

Metabolic Pathways Involving this compound

This compound is primarily generated from two main pathways: the degradation of deoxyhexose sugars and the methylglyoxal pathway. Its subsequent conversion connects directly to the central carbon metabolism via pyruvate.

L-Fucose and L-Rhamnose Catabolism

In many bacteria, including Escherichia coli, the catabolism of L-fucose and L-rhamnose proceeds through a series of enzymatic steps that converge on the production of this compound and dihydroxyacetone phosphate (B84403) (DHAP).[2][3] this compound is then further metabolized.

-

Aerobic Conditions: Under aerobic conditions, this compound is oxidized to L-lactate by the NAD(P)+-dependent enzyme Lactaldehyde Dehydrogenase (AldA) .[1][2] L-lactate can then be converted to pyruvate by L-Lactate Dehydrogenase (L-LDH) , feeding into the tricarboxylic acid (TCA) cycle or gluconeogenesis.[4]

-

Anaerobic Conditions: In the absence of oxygen, this compound is reduced to L-1,2-propanediol by 1,2-propanediol oxidoreductase , a process that serves to regenerate NAD+ from NADH.[2][5]

Methylglyoxal Pathway

The methylglyoxal pathway is a detoxification route for the reactive dicarbonyl compound methylglyoxal, a byproduct of glycolysis.[6] Methylglyoxal can be reduced to this compound, which is then oxidized to L-lactate and subsequently to pyruvate.[6][7]

Quantitative Data

The enzymatic reactions governing this compound metabolism are characterized by specific kinetic parameters. The following tables summarize key quantitative data for the primary enzymes involved.

Table 1: Kinetic Parameters of E. coli Lactaldehyde Dehydrogenase (AldA)

| Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| This compound | 100 - 400 | - | 761 | 8.0 - 9.5 | 37 - 40 |

| Glycolaldehyde | 200 - 500 | - | - | - | - |

| Methylglyoxal | 1000 - 2000 | - | - | - | - |

| NAD⁺ | 50 - 150 | - | - | - | - |

Data compiled from multiple sources. Specific values can vary based on assay conditions.

Table 2: Kinetic Parameters of L-Lactate Dehydrogenase (L-LDH)

| Organism/Tissue | Substrate | Km (mM) | Vmax (U/mg) |

| Rabbit Muscle | L-Lactate | 21.1 - 21.9 | - |

| Mouse Hepatocytes | L-Lactate | 8.62 - 13.5 | - |

| Mouse Skeletal Muscle | L-Lactate | 13.3 - 17.9 | - |

| Plateau Pika (LDH-C4) | Pyruvate | 0.052 | - |

| Plateau Pika (LDH-C4) | L-Lactate | 4.934 | - |

Data compiled from multiple sources.[8][9] Specific values can vary based on isoenzyme and assay conditions.

Signaling Pathways and Metabolic Logic

The metabolic fate of this compound is intricately regulated. The following diagrams illustrate the key pathways and their logical relationships.

Figure 1: Metabolic fate of this compound under aerobic and anaerobic conditions.

Experimental Protocols

Purification of Lactaldehyde Dehydrogenase (AldA) from E. coli

This protocol describes a general method for the purification of AldA.

Figure 2: General workflow for the purification of Lactaldehyde Dehydrogenase (AldA).

Detailed Methodology:

-

Cell Culture and Lysis: Grow E. coli cells overexpressing the aldA gene to mid-log phase and induce protein expression. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a specific saturation (e.g., 40-70%), stirring gently at 4°C. Collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Chromatography:

-

Ion-Exchange: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephacel) equilibrated with the appropriate buffer. Elute the bound proteins with a linear gradient of NaCl.

-

Affinity: Pool the active fractions and apply to an NAD⁺-agarose affinity column. After washing, elute AldA with a buffer containing a high concentration of NAD⁺ or NADH.

-

Size-Exclusion: As a final polishing step, apply the concentrated protein to a size-exclusion column to separate it based on molecular weight.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay for Lactaldehyde Dehydrogenase (AldA)

The activity of AldA is determined by monitoring the reduction of NAD(P)⁺ to NAD(P)H at 340 nm.[10]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.5

-

Substrate: 10 mM this compound

-

Cofactor: 5 mM NAD⁺

-

Enzyme: Purified AldA solution

Procedure:

-

In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and water to a final volume of 1 ml.

-

Add a small volume of the purified enzyme solution and mix gently.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the initial linear rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[11]

Polyacrylamide Gel Electrophoresis (PAGE) for Aldehyde Dehydrogenases

Native PAGE can be used to assess the oligomeric state of the enzyme, while SDS-PAGE is used to determine its subunit molecular weight and purity.

Reagents for SDS-PAGE:

-

Acrylamide/Bis-acrylamide solution

-

Tris-HCl buffers (for stacking and resolving gels)

-

Sodium Dodecyl Sulfate (SDS)

-

Ammonium Persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

Running buffer (Tris-glycine with SDS)

-

Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

-

Assemble the gel casting apparatus.

-

Prepare and pour the resolving gel, followed by the stacking gel.

-

Prepare protein samples by boiling in sample loading buffer.

-

Load samples and molecular weight markers into the wells.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel to visualize the protein bands.

Analytical Methods for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound and pyruvate in biological samples.[12][13]

General HPLC Protocol for Organic Acids:

-

Sample Preparation: Deproteinate biological samples (e.g., cell lysates, culture supernatants) by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.

-

Chromatographic Separation: Inject the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column or a specific organic acid analysis column).

-

Mobile Phase: Use an isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphate buffer) to ensure the analytes are in their protonated form.

-

Detection: Detect the separated compounds using a UV detector (typically around 210 nm for organic acids) or a refractive index detector.

-

Quantification: Determine the concentration of this compound and pyruvate by comparing their peak areas to those of known standards.

Conclusion

This compound serves as a key metabolic intermediate, linking the catabolism of specific sugars and detoxification pathways to the central hub of pyruvate metabolism. The enzymatic control of its fate, primarily through Lactaldehyde Dehydrogenase, is crucial for maintaining cellular redox balance and directing carbon flux. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricacies of pyruvate metabolism and its regulation. Further exploration of the regulatory mechanisms governing the expression and activity of the enzymes involved in this compound metabolism will undoubtedly provide valuable insights for applications in biotechnology and the development of novel therapeutic strategies.

References

- 1. Purification and properties of lactaldehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of this compound dissimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Lactaldehyde Dehydrogenase from Escherichia coli and Inferences Regarding Substrate and Cofactor Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of L-fucose and L-rhamnose in Escherichia coli: differences in induction of propanediol oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 8. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Stereospecificity and Chirality of L-lactaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde, systematically known as (S)-2-hydroxypropanal, is a chiral molecule of significant interest in various biochemical pathways and as a potential building block in stereoselective synthesis. Its single stereocenter at the second carbon atom dictates its three-dimensional structure and its specific interactions with enzymes and other chiral molecules. This technical guide provides a comprehensive overview of the stereospecificity and chirality of this compound, including its physicochemical properties, synthesis, metabolic roles, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a three-carbon aldehyde with a hydroxyl group on the second carbon.[1] Its chirality arises from this stereocenter. While enantiomers share many physical properties, they differ in their interaction with plane-polarized light.[2]

| Property | This compound ((S)-enantiomer) | D-lactaldehyde ((R)-enantiomer) | Racemic Lactaldehyde |

| Molecular Formula | C₃H₆O₂ | C₃H₆O₂ | C₃H₆O₂ |

| Molecular Weight | 74.08 g/mol | 74.08 g/mol | 74.08 g/mol |

| CAS Number | 3913-64-2 | 3946-09-6 | 598-35-6 |

| IUPAC Name | (2S)-2-hydroxypropanal | (2R)-2-hydroxypropanal | (RS)-2-hydroxypropanal |

| Appearance | Colorless liquid (in solution) | Colorless liquid (in solution) | Colorless liquid (in solution) |

| Specific Rotation ([α]D) | Data not available in searched results | Data not available in searched results | 0° |

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways, where its stereochemistry is crucial for enzymatic recognition and conversion.

L-Fucose and L-Rhamnose Metabolism

In many bacteria, the catabolism of L-fucose and L-rhamnose proceeds through a series of enzymatic steps that converge on the production of this compound.[3][4][5] This pathway is essential for the utilization of these deoxy sugars as a carbon and energy source.

References

Aerobic vs. Anaerobic Degradation of L-Lactaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lactaldehyde, a key intermediate in the metabolism of L-fucose and L-rhamnose, stands at a critical metabolic crossroads, its fate dictated by the cellular oxygen status. Under aerobic conditions, it undergoes oxidation to L-lactate, feeding into central carbon metabolism. Conversely, in an anaerobic environment, it is reduced to L-1,2-propanediol. This guide provides a detailed examination of these two competing pathways, focusing on the enzymatic players, regulatory mechanisms, and quantitative aspects. Detailed experimental protocols for the analysis of these pathways are also presented to facilitate further research in this area.

Introduction

The metabolic processing of this compound is a pivotal point in the catabolism of deoxyhexoses like L-fucose and L-rhamnose, particularly in microorganisms such as Escherichia coli. The cellular decision to either oxidize or reduce this aldehyde is tightly regulated and has significant implications for the cell's carbon and energy balance. Understanding the nuances of aerobic versus anaerobic degradation of this compound is crucial for fields ranging from metabolic engineering to the study of microbial pathogenesis and drug metabolism.

Under aerobic conditions, this compound is channeled towards energy production through its conversion to pyruvate (B1213749). In the absence of oxygen, it is converted into a neutral, excreted end product, L-1,2-propanediol. This metabolic switch is primarily governed by the availability of oxygen and the intracellular ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form (NADH).

Biochemical Pathways

The degradation of this compound proceeds via two distinct, oxygen-dependent pathways:

Aerobic Degradation: Oxidation to L-Lactate

In the presence of oxygen, this compound is oxidized to L-lactate.[1][2] This reaction is catalyzed by the NAD+-dependent enzyme lactaldehyde dehydrogenase (EC 1.2.1.22).[3] The resulting L-lactate is subsequently oxidized to pyruvate by L-lactate dehydrogenase (EC 1.1.1.27), which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy generation.[4]

The overall aerobic pathway is as follows:

-

This compound + NAD+ + H₂O → L-Lactate + NADH + 2H+ (catalyzed by Lactaldehyde Dehydrogenase)

-

L-Lactate + NAD+ → Pyruvate + NADH + H+ (catalyzed by L-Lactate Dehydrogenase)

Anaerobic Degradation: Reduction to L-1,2-Propanediol

Under anaerobic conditions, this compound is reduced to L-1,2-propanediol.[1][2] This reaction is catalyzed by the NADH-dependent enzyme propanediol (B1597323) oxidoreductase (also known as lactaldehyde reductase; EC 1.1.1.77). This pathway serves as an electron sink, regenerating NAD+ from the NADH produced during glycolysis, which is essential for maintaining redox balance in the absence of an external electron acceptor like oxygen.

The anaerobic pathway consists of a single step:

-

This compound + NADH + H+ → L-1,2-Propanediol + NAD+ (catalyzed by Propanediol Oxidoreductase)

Enzymology and Kinetics

The key enzymes governing the fate of this compound are lactaldehyde dehydrogenase and propanediol oxidoreductase. Their kinetic properties are crucial for understanding the metabolic flux through each pathway.

Lactaldehyde Dehydrogenase (Aerobic)

-

Enzyme: Lactaldehyde dehydrogenase (EC 1.2.1.22) is an NAD+-dependent oxidoreductase.[3]

-

Reaction: (S)-lactaldehyde + NAD+ + H₂O ⇌ (S)-lactate + NADH + 2 H+[3]

-

Cofactor: Primarily uses NAD+ as the electron acceptor.[3]

-

Kinetics: In Saccharomyces cerevisiae, the Kₘ values for this compound and NAD+ have been reported to be 10 mM and 2.9 mM, respectively.[5]

Propanediol Oxidoreductase (Anaerobic)

-

Enzyme: Propanediol oxidoreductase (EC 1.1.1.77), also known as lactaldehyde reductase, is an NADH-dependent oxidoreductase.

-

Reaction: (S)-propane-1,2-diol + NAD+ ⇌ (S)-lactaldehyde + NADH + H+[1]

-

Cofactor: Utilizes NADH as the electron donor for the reduction of this compound.

-

Kinetics: The enzyme from E. coli (FucO) is highly stereospecific for the S-enantiomer of 1,2-propanediol.[1]

| Enzyme | Pathway | Substrate | Product | Cofactor | Organism | Kₘ (this compound) | Reference |

| Lactaldehyde Dehydrogenase | Aerobic | This compound | L-Lactate | NAD+ | Saccharomyces cerevisiae | 10 mM | [5] |

| Propanediol Oxidoreductase | Anaerobic | This compound | L-1,2-Propanediol | NADH | Escherichia coli | - | [1] |

Regulation of this compound Metabolism

The switch between the oxidative and reductive pathways of this compound degradation is tightly regulated at both the genetic and metabolic levels.

Genetic Regulation

In E. coli, the genes encoding the enzymes for L-fucose and L-rhamnose metabolism, including those for this compound degradation, are organized in operons (fuc and rha operons, respectively). The expression of these operons is controlled by global regulators that respond to the presence of oxygen.

-

FNR (Fumarate and Nitrate Reductase regulator): In the absence of oxygen, FNR is active and induces the transcription of genes required for anaerobic respiration, including the fucAO operon which contains the gene for propanediol oxidoreductase (fucO).[6][7]

-

ArcA (Aerobic Respiration Control protein): Under anaerobic conditions, the ArcA/ArcB two-component system represses the expression of genes involved in aerobic respiration. Conversely, under aerobic conditions, ArcA is inactive, allowing for the expression of genes like that for lactaldehyde dehydrogenase.

Metabolic Regulation

The primary metabolic factor governing the direction of this compound metabolism is the intracellular NAD+/NADH ratio .

-

Aerobic Conditions: Cellular respiration leads to a high NAD+/NADH ratio. This high concentration of NAD+ favors the activity of lactaldehyde dehydrogenase, driving the oxidation of this compound to L-lactate.

-

Anaerobic Conditions: In the absence of oxygen, the NAD+/NADH ratio decreases as NADH accumulates from glycolysis.[8][9] This higher concentration of NADH, coupled with the induction of propanediol oxidoreductase, promotes the reduction of this compound to L-1,2-propanediol.[2][10]

Caption: Aerobic vs. Anaerobic Degradation of this compound.

Experimental Protocols

Spectrophotometric Assay for Lactaldehyde Dehydrogenase Activity

This protocol is based on monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

0.1 M Tris-HCl buffer, pH 8.0

-

10 mM NAD+ solution

-

100 mM this compound solution

-

Enzyme extract (cell lysate or purified enzyme)

-

Spectrophotometer and UV-transparent cuvettes

Procedure:

-

To a 1 mL cuvette, add:

-

880 µL of 0.1 M Tris-HCl buffer, pH 8.0

-

50 µL of 10 mM NAD+ solution

-

50 µL of enzyme extract

-

-

Mix gently by inversion and incubate at 25°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 20 µL of 100 mM this compound solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions (ε of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Spectrophotometric Assay for Propanediol Oxidoreductase Activity

This protocol is based on monitoring the oxidation of NADH to NAD+ at 340 nm.

Materials:

-

0.1 M Potassium phosphate (B84403) buffer, pH 7.0

-

10 mM NADH solution

-

100 mM this compound solution

-

Enzyme extract (cell lysate or purified enzyme)

-

Spectrophotometer and UV-transparent cuvettes

Procedure:

-

To a 1 mL cuvette, add:

-

880 µL of 0.1 M Potassium phosphate buffer, pH 7.0

-

50 µL of 10 mM NADH solution

-

50 µL of enzyme extract

-

-

Mix gently and incubate at 25°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 20 µL of 100 mM this compound solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the assay conditions.

Quantification of L-1,2-Propanediol by GC-MS

This protocol allows for the sensitive and selective quantification of L-1,2-propanediol in biological samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Phenylboronic acid for derivatization

-

Organic solvent (e.g., hexane)

-

L-1,2-propanediol standard solutions

-

Sample (e.g., culture supernatant)

Procedure:

-

Sample Preparation: Centrifuge the cell culture to pellet the cells. Collect the supernatant.

-

Derivatization: To a known volume of the supernatant or standard solution, add phenylboronic acid and heat to form the volatile phenylboronic ester derivative of L-1,2-propanediol.

-

Extraction: Perform a liquid-liquid extraction of the derivative into an organic solvent like hexane.

-

GC-MS Analysis: Inject the organic phase into the GC-MS.

-

GC conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature gradient program to separate the analytes.

-

MS conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for characteristic ions of the L-1,2-propanediol derivative.

-

-

Quantification: Create a standard curve by analyzing a series of L-1,2-propanediol standards. Quantify the amount of L-1,2-propanediol in the sample by comparing its peak area to the standard curve.

Caption: Workflow for Quantification of L-1,2-Propanediol by GC-MS.

Broader Implications

The metabolic fate of this compound extends beyond microbial physiology. In mammalian systems, aldehyde dehydrogenases are crucial for detoxifying a wide range of aldehydes, and their dysfunction can be associated with various pathologies.[11] While this compound metabolism is less characterized in mammals compared to microorganisms, the fundamental principles of redox balance and enzymatic oxidation/reduction are conserved. Further research into the aerobic and anaerobic degradation of this compound can provide valuable insights into cellular responses to oxidative stress, metabolic adaptation, and the development of novel therapeutic strategies.

Conclusion

The degradation of this compound is a highly regulated process that is exquisitely sensitive to the cellular oxygen status and redox state. The switch from aerobic oxidation to anaerobic reduction is a classic example of metabolic flexibility, allowing organisms to adapt to changing environmental conditions. The detailed understanding of these pathways, coupled with robust experimental methodologies, will continue to advance our knowledge in diverse areas of biological and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of this compound dissimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. PathWhiz [smpdb.ca]

- 5. Metabolism of 2-oxoaldehydes in yeasts. Purification and characterization of lactaldehyde dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygen regulated gene expression in Escherichia coli: control of anaerobic respiration by the FNR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the in vivo NAD:NADH ratio in Saccharomyces cerevisiae under anaerobic conditions, using alcohol dehydrogenase as sensor reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of L-Lactaldehyde in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde is a chiral three-carbon α-hydroxyaldehyde that serves as a critical intermediate in several significant metabolic pathways. Its discovery and the subsequent elucidation of its metabolic fate have been pivotal in understanding cellular carbon metabolism, particularly the catabolism of deoxy sugars and the detoxification of reactive aldehydes. This technical guide provides a comprehensive overview of the history of this compound in metabolic studies, detailed experimental protocols for its investigation, and a summary of key quantitative data.

Discovery and Historical Context

The formal identification of this compound as a key metabolic intermediate is intrinsically linked to the study of L-fucose and L-rhamnose metabolism in microorganisms. While the exact first mention of this compound in a biological context is not definitively pinpointed in a single seminal publication, its role became increasingly clear through the meticulous work on the enzymatic pathways of these deoxyhexoses.

A landmark contribution to the field was the 1969 paper by S. Sridhara and T. T. Wu, which detailed the purification and properties of lactaldehyde dehydrogenase from Escherichia coli.[1] This work provided the first in-depth characterization of the enzyme responsible for the oxidation of this compound to L-lactate, solidifying the metabolic significance of this aldehyde. The enzyme was shown to be an oxidoreductase that could utilize NAD+ to catalyze this conversion.[1][2]

Subsequent research further illuminated the metabolic crossroads at which this compound stands. It was established that under aerobic conditions, this compound is oxidized to L-lactate, which can then enter central carbon metabolism.[3] Conversely, under anaerobic conditions, it is reduced to L-1,2-propanediol, a fermentation end product. This dual fate of this compound is a key aspect of the metabolic flexibility of organisms like E. coli.

This compound is also a key player in the methylglyoxal (B44143) pathway, a detoxification route for the reactive and cytotoxic byproduct of glycolysis, methylglyoxal. In this pathway, methylglyoxal can be converted to D-lactaldehyde by glycerol (B35011) dehydrogenase, which is then oxidized to lactic acid.[4]

Metabolic Pathways Involving this compound

This compound is a central intermediate in three primary metabolic pathways:

-

L-Fucose and L-Rhamnose Catabolism: In bacteria, the degradation of these deoxy sugars proceeds through a series of enzymatic steps that ultimately yield dihydroxyacetone phosphate (B84403) (DHAP) and this compound.

-

Methylglyoxal Detoxification Pathway: This pathway converts the toxic methylglyoxal into less harmful substances. One branch of this pathway involves the reduction of methylglyoxal to this compound.

-

Conversion to L-Lactate and 1,2-Propanediol: The fate of this compound is dependent on the oxygen availability and the redox state of the cell, specifically the NAD+/NADH ratio.

L-Fucose and L-Rhamnose Catabolism

The catabolic pathways for L-fucose and L-rhamnose converge at the formation of this compound. The overall process can be summarized as follows:

The Dual Fate of this compound

The metabolic fate of this compound is a critical regulatory point, primarily governed by the presence or absence of oxygen and the cellular NAD+/NADH ratio.

Quantitative Data

The enzymatic reactions involving this compound have been characterized, and key kinetic parameters have been determined for the primary enzyme responsible for its oxidation, lactaldehyde dehydrogenase (AldA) from E. coli.

| Enzyme | Substrate | Km | Vmax / kcat | Organism | Reference |

| Lactaldehyde Dehydrogenase (AldA) | This compound | µM range | kcat = 761 s-1 | Escherichia coli | [5][6] |

| Lactaldehyde Dehydrogenase (AldA) | Glycolaldehyde | - | kcat = 52 s-1 | Escherichia coli | [5] |

Experimental Protocols

Purification of Lactaldehyde Dehydrogenase from Escherichia coli

This protocol is adapted from the work of Sridhara and Wu (1969) and subsequent crystallographic studies.[1][7]

Workflow Diagram:

Detailed Methodology:

-

Cell Growth and Harvest: Grow E. coli cells (strain K12 or similar) in a suitable medium supplemented with L-fucose to induce the expression of lactaldehyde dehydrogenase. Harvest the cells in the late logarithmic phase by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol) and lyse the cells by sonication or using a French press.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve a final saturation of 40-70%. Stir for 30 minutes and then centrifuge to collect the protein precipitate.

-

Dialysis: Resuspend the pellet in a minimal volume of the lysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column pre-equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange column, concentrate, and apply to a gel filtration column (e.g., Sephadex G-150) equilibrated with the lysis buffer containing 0.1 M NaCl. Elute the protein and collect fractions.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Assay of Lactaldehyde Dehydrogenase Activity

The activity of lactaldehyde dehydrogenase is typically measured by monitoring the reduction of NAD+ to NADH at 340 nm. This protocol is a general guide and may require optimization.

Assay Components:

-

Buffer: 100 mM Tris-HCl, pH 8.0

-

NAD+ solution: 10 mM

-

This compound solution: 10 mM

-

Enzyme solution: Purified lactaldehyde dehydrogenase diluted to an appropriate concentration.

Assay Protocol:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Tris-HCl, pH 8.0

-

100 µL of 10 mM NAD+

-

-

Add 50 µL of the enzyme solution and mix gently.

-

Initiate the reaction by adding 50 µL of 10 mM this compound.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity:

The specific activity of the enzyme can be calculated using the Beer-Lambert law:

Specific Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein])

Where:

-

ΔA340/min is the initial rate of change in absorbance.

-

ε is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

-

l is the path length of the cuvette (typically 1 cm).

-

[Protein] is the concentration of the enzyme in mg/mL.

Signaling Pathways and Regulation

The primary regulation of this compound metabolism occurs at the level of enzyme activity and gene expression, largely dictated by the redox state of the cell (NAD+/NADH ratio) and the presence of inducing substrates.

Conclusion

The discovery and characterization of this compound's role in metabolism have been instrumental in advancing our understanding of microbial physiology and biochemistry. From its origins in the study of deoxy sugar catabolism to its involvement in detoxification pathways, this compound remains a molecule of significant interest. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further investigate the enzymes and pathways associated with this important metabolic intermediate. Future research may focus on the potential for engineering these pathways for biotechnological applications or targeting them for antimicrobial drug development.

References

- 1. Purification and properties of lactaldehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. PathWhiz [smpdb.ca]

- 4. Lactaldehyde - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Crystal Structure of Lactaldehyde Dehydrogenase from Escherichia coli and Inferences Regarding Substrate and Cofactor Specificity - PMC [pmc.ncbi.nlm.nih.gov]

L-Lactaldehyde: A Critical Branching Point in Metabolic Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-lactaldehyde, a chiral three-carbon α-hydroxyaldehyde, occupies a pivotal position in cellular metabolism, acting as a key branch point in several significant pathways. Its metabolic fate is delicately balanced and highly dependent on the cellular redox state and oxygen availability, directing carbon flux towards either energy generation and central metabolism or the production of valuable chemicals. This technical guide provides a comprehensive overview of the metabolic pathways converging at this compound, the key enzymes governing its conversion, and the regulatory mechanisms that control its fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and metabolic engineering.

Introduction

This compound emerges as a central intermediate in the catabolism of L-fucose and L-rhamnose, two deoxy sugars prevalent in plant cell walls and bacterial glycans, as well as in the detoxification of methylglyoxal (B44143), a reactive dicarbonyl compound formed as a byproduct of glycolysis.[1][2][3] The metabolic crossroads represented by this compound allows cells to adapt to changing environmental conditions, particularly the presence or absence of oxygen.[1][4][5] Under aerobic conditions, this compound is typically oxidized to L-lactate, which can then enter central carbon metabolism.[3][5] Conversely, under anaerobic conditions, it is reduced to L-1,2-propanediol, a compound with various industrial applications.[6][7] Understanding the enzymology and regulation of this metabolic branch point is crucial for fields ranging from microbiology and metabolic engineering to the development of novel therapeutics targeting metabolic dysregulation.

Metabolic Pathways Involving this compound

This compound serves as a crucial intersection for several metabolic routes. The primary pathways leading to its formation and subsequent conversion are detailed below.

L-Fucose and L-Rhamnose Catabolism

In many bacteria, including Escherichia coli, the catabolism of L-fucose and L-rhamnose proceeds through a series of enzymatic steps that converge on the production of this compound and dihydroxyacetone phosphate (B84403) (DHAP).[1][8] DHAP enters the glycolytic pathway, while the fate of this compound is determined by the cellular environment.[8][9]

Methylglyoxal Detoxification Pathway

Methylglyoxal is a toxic byproduct of glycolysis that can cause cellular damage through the glycation of proteins and nucleic acids.[2][10] Cells have evolved detoxification pathways to mitigate its harmful effects. One such pathway involves the conversion of methylglyoxal to this compound by methylglyoxal reductase.[2][10] this compound is then further metabolized, preventing the accumulation of the more toxic methylglyoxal.

The this compound Branch Point: Oxidation vs. Reduction

The metabolic fate of this compound is primarily dictated by the availability of oxygen and the intracellular ratio of NAD+ to NADH.[1][4][5]

Aerobic Pathway: Oxidation to L-Lactate

Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme This compound dehydrogenase (EC 1.2.1.22).[11][12][13] This reaction is typically NAD+-dependent. L-lactate can then be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase and enter the tricarboxylic acid (TCA) cycle for energy production.[3]

Anaerobic Pathway: Reduction to L-1,2-Propanediol

In the absence of oxygen, or under fermentative conditions, this compound is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase or lactaldehyde reductase (FucO) (EC 1.1.1.77).[14][15][16] This reaction utilizes NADH as a cofactor, thereby regenerating NAD+ which is essential for the continued operation of glycolysis.[6]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes at the this compound branch point are critical for understanding the flux of metabolites through these pathways. The following tables summarize available quantitative data for this compound dehydrogenase and propanediol oxidoreductase/lactaldehyde reductase from various sources.

Table 1: Kinetic Parameters of this compound Dehydrogenase

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Specific Activity (U/mg) | Cofactor | Reference(s) |

| Escherichia coli | This compound | in the micromolar range | - | - | NAD+ | [12] |

| Escherichia coli | Methylglyoxal | in the millimolar range | - | - | NAD+ | [12] |

| Goat Liver (cytosolic) | Lactaldehyde | - | - | - | - | [17] |

Table 2: Kinetic Parameters of Propanediol Oxidoreductase / Lactaldehyde Reductase (FucO)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Cofactor | Reference(s) |

| Escherichia coli (FucO) | (S)-Lactaldehyde | - | - | - | NADH | [6][9][17] |

| Rabbit Liver Alcohol Dehydrogenase | This compound | 1.4 | - | - | - | [4] |

| Horse Liver Alcohol Dehydrogenase | This compound | 0.12 | - | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to study the this compound metabolic branch point.

Assay for this compound Dehydrogenase Activity

This protocol is adapted from standard dehydrogenase assays and can be used to measure the activity of this compound dehydrogenase in purified enzyme preparations or cell-free extracts.[8][18][19]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM NAD+ solution

-

100 mM this compound solution

-

Enzyme preparation (purified or cell-free extract)

Procedure:

-

In a 1 mL cuvette, add the following reagents in order:

-

850 µL of 100 mM Tris-HCl buffer, pH 8.0

-

50 µL of 10 mM NAD+

-

50 µL of enzyme preparation

-

-

Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH reduction.

-

Initiate the reaction by adding 50 µL of 100 mM this compound solution.

-

Immediately mix and start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay for Propanediol Oxidoreductase (Lactaldehyde Reductase) Activity

This protocol measures the NADH-dependent reduction of this compound to 1,2-propanediol.[18][20]